molecular formula C9H12BrN3 B13175921 1-(5-Bromopyrimidin-2-yl)cyclopentan-1-amine

1-(5-Bromopyrimidin-2-yl)cyclopentan-1-amine

Cat. No.: B13175921
M. Wt: 242.12 g/mol
InChI Key: YNLDYHQEFHGHKI-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C9H12BrN3 and a molecular weight of 242.12 g/mol . This compound is characterized by a bromopyrimidine group attached to a cyclopentanamine structure. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclopentan-1-amine involves several steps. One common synthetic route includes the bromination of pyrimidine followed by the cyclization with cyclopentanamine. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(5-Bromopyrimidin-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The bromopyrimidine group is known to interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopentanamine moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(5-Bromopyrimidin-2-yl)cyclopentan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12BrN3

Molecular Weight

242.12 g/mol

IUPAC Name

1-(5-bromopyrimidin-2-yl)cyclopentan-1-amine

InChI

InChI=1S/C9H12BrN3/c10-7-5-12-8(13-6-7)9(11)3-1-2-4-9/h5-6H,1-4,11H2

InChI Key

YNLDYHQEFHGHKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NC=C(C=N2)Br)N

Origin of Product

United States

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